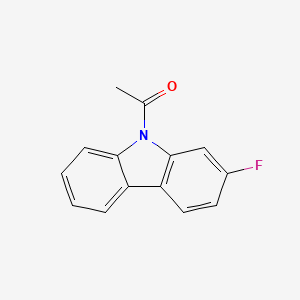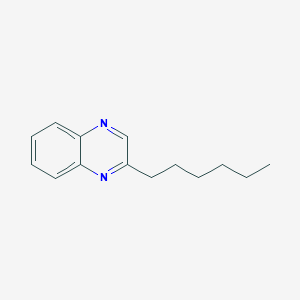
2-Hexylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological and pharmacological activities, making them significant in various scientific fields. The structure of this compound consists of a quinoxaline core with a hexyl group attached to the second position, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexylquinoxaline typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 1,2-diaminobenzene with hexylglyoxal under reflux conditions in the presence of a suitable solvent like ethanol or methanol. The reaction proceeds smoothly, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity. Green chemistry approaches, such as using recyclable catalysts and environmentally benign solvents, are also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hexylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a potential candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 2-Hexylquinoxaline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: Similar structure with a methyl group instead of a hexyl group.
2-Phenylquinoxaline: Contains a phenyl group at the second position.
Uniqueness: 2-Hexylquinoxaline stands out due to its hexyl group, which imparts unique lipophilic properties, enhancing its interaction with biological membranes and increasing its potential as a drug candidate .
Propiedades
Fórmula molecular |
C14H18N2 |
|---|---|
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
2-hexylquinoxaline |
InChI |
InChI=1S/C14H18N2/c1-2-3-4-5-8-12-11-15-13-9-6-7-10-14(13)16-12/h6-7,9-11H,2-5,8H2,1H3 |
Clave InChI |
CUWNZBMKJLUOCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=NC2=CC=CC=C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)
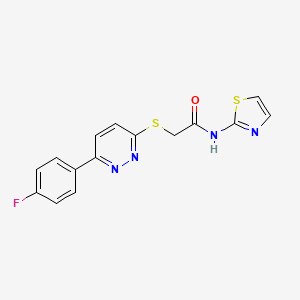
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B14137845.png)
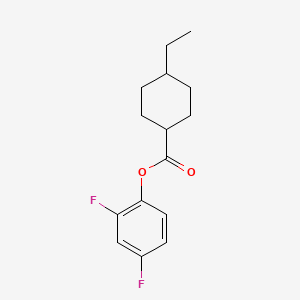
![1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14137850.png)
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14137852.png)
![1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14137858.png)

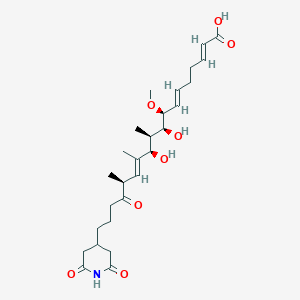
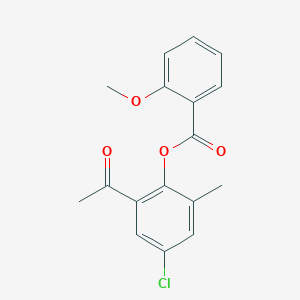
![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)
